

Role of fucosyltransferases in glycan biosynthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (-)-Fucose-13C-2

Cat. No.: B12406514

[Get Quote](#)

An In-depth Technical Guide on the Role of Fucosyltransferases in Glycan Biosynthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction to Fucosylation

Fucosylation is a critical and widespread form of glycosylation, a post-translational modification that involves the enzymatic addition of a fucose sugar to proteins and lipids.^[1] This process is fundamental to a vast array of biological phenomena, including cell-cell adhesion, signal transduction, immune responses, and embryonic development.^{[1][2]} Fucose is a six-carbon deoxyhexose, unique among mammalian sugars for its L-configuration and the absence of a hydroxyl group at the C-6 position.^{[3][4]} It is typically found as a terminal modification on glycan chains but can also be directly linked to protein backbones.^{[5][6]}

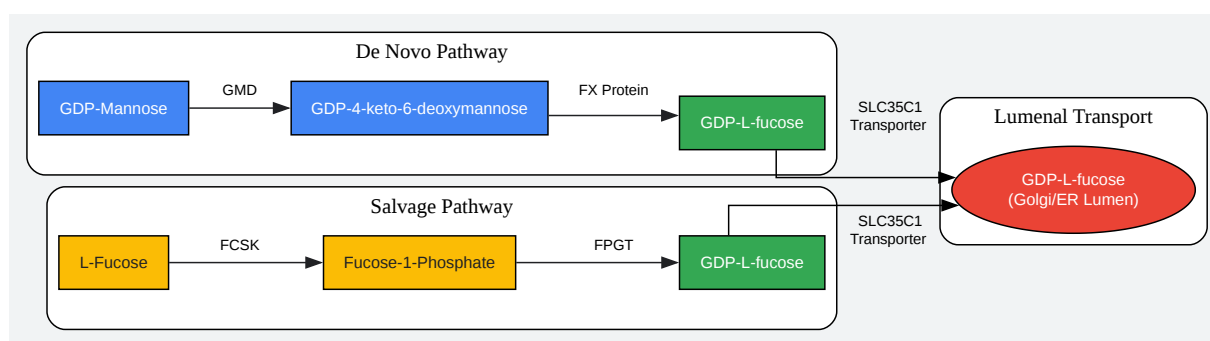
The enzymes responsible for catalyzing the transfer of fucose from a donor substrate, guanosine diphosphate-L-fucose (GDP-fucose), to an acceptor molecule are known as fucosyltransferases (FUTs).^[7] In mammals, 13 distinct fucosyltransferases have been identified, each exhibiting specificity for the acceptor substrate and the type of glycosidic linkage formed.^{[3][8]} Aberrations in fucosylation are hallmarks of various pathological conditions, most notably cancer, where altered fucosylated glycans on the cell surface contribute to malignant transformation, metastasis, and therapy resistance.^{[9][10][11]} Consequently, fucosyltransferases have emerged as significant biomarkers and attractive therapeutic targets.^{[9][10]}

The GDP-Fucose Donor Substrate Biosynthesis

All fucosyltransferases utilize GDP-fucose as the activated fucose donor.[8][12] Mammalian cells synthesize GDP-fucose through two primary pathways: the de novo pathway and the salvage pathway.[3][12]

- **The De Novo Pathway:** This is the principal pathway, estimated to generate approximately 90% of the cellular GDP-fucose pool.[8] It converts GDP-mannose into GDP-fucose through a series of enzymatic reactions catalyzed by two key enzymes: GDP-mannose 4,6-dehydratase (GMD) and GDP-4-keto-6-deoxymannose 3,5-epimerase-4-reductase (also known as FX protein).[3][12]
- **The Salvage Pathway:** This pathway utilizes free L-fucose from extracellular sources or lysosomal degradation of glycoconjugates. The free fucose is converted to fucose-1-phosphate by L-fucose kinase (FCSK) and then to GDP-fucose by GDP-L-fucose pyrophosphorylase (FPGT).[3]

Once synthesized in the cytosol, GDP-fucose is transported into the lumen of the Golgi apparatus and the endoplasmic reticulum (ER) by a specific transporter, SLC35C1, making it available for fucosylation reactions.[8]

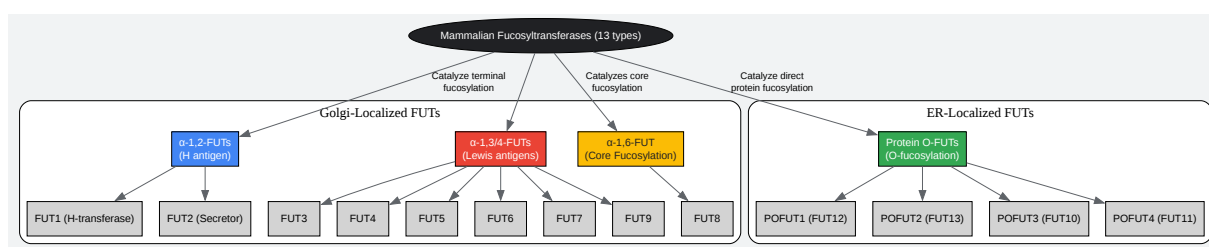


[Click to download full resolution via product page](#)

Diagram 1: The De Novo and Salvage Pathways for GDP-L-fucose Biosynthesis.

Classification and Function of Mammalian Fucosyltransferases

Mammalian FUTs are a diverse family of enzymes, primarily located in the Golgi apparatus, with the exception of Protein O-fucosyltransferases which reside in the ER.[3][7] They are classified based on the glycosidic linkage they catalyze.[3][13]



[Click to download full resolution via product page](#)

Diagram 2: Classification of Mammalian Fucosyltransferases.

Quantitative Summary of Fucosyltransferases

The following table summarizes the key characteristics of the 13 human fucosyltransferases.

Enzyme Family	Enzyme	Gene	Linkage	Typical Acceptor Substrates	Key Biological Roles
α -1,2-FUTs	FUT1	FUT1	α -1,2	Type 2 (Gal β 1-4GlcNAc)	H antigen on red blood cells (ABO blood group precursor).[8] [12]
FUT2	FUT2	α -1,2	Type 1 (Gal β 1-3GlcNAc)	H antigen in secretions and on mucosal epithelia.[12] [14]	
α -1,3/4-FUTs	FUT3	FUT3	α -1,3 & α -1,4	Type 1 & 2 chains	Lewis a (Lea), Lewis b (Leb), Sialyl Lewis a (sLea) synthesis.[12]
FUT4	FUT4	α -1,3	Type 2 chains	Lewis x (Lex) synthesis, selectin ligand biosynthesis. [12]	
FUT5	FUT5	α -1,3	Type 2 chains	Sialyl Lewis x (sLex) synthesis.[15]	
FUT6	FUT6	α -1,3	Type 2 chains	Sialyl Lewis x (sLex) synthesis in	

					hematopoietic cells.[15]
FUT7	FUT7	α -1,3	Sialylated Type 2 chains	Primary enzyme for sLex synthesis on leukocytes, crucial for selectin-mediated adhesion.[12]	
FUT9	FUT9	α -1,3	Type 2 chains	Lewis x (Lex) synthesis.[12]	
α -1,6-FUT	FUT8	FUT8	α -1,6	Innermost GlcNAc of N-glycan core	Core fucosylation, modulates EGFR and TGF- β signaling, antibody-dependent cell-mediated cytotoxicity (ADCC).[3][16][17]
Protein O-FUTs	POFUT1 (FUT12)	POFUT1	O-fucose	Ser/Thr in EGF-like repeats	Notch signaling pathway regulation.[5][6][18]
POFUT2 (FUT13)	POFUT2	O-fucose	Ser/Thr in Thrombospondin Type 1 Repeats (TSRs)	Secretion and function of extracellular proteases like	

ADAMTS
proteins.[5][6]

POFUT3
(FUT10)

POFUT3

O-fucose

Ser/Thr in
EMI domains

O-
fucosylation
of elastin
microfibril
interface
(EMI)
domains.[3]
[6]

POFUT4
(FUT11)

POFUT4

O-fucose

Ser/Thr in
EMI domains

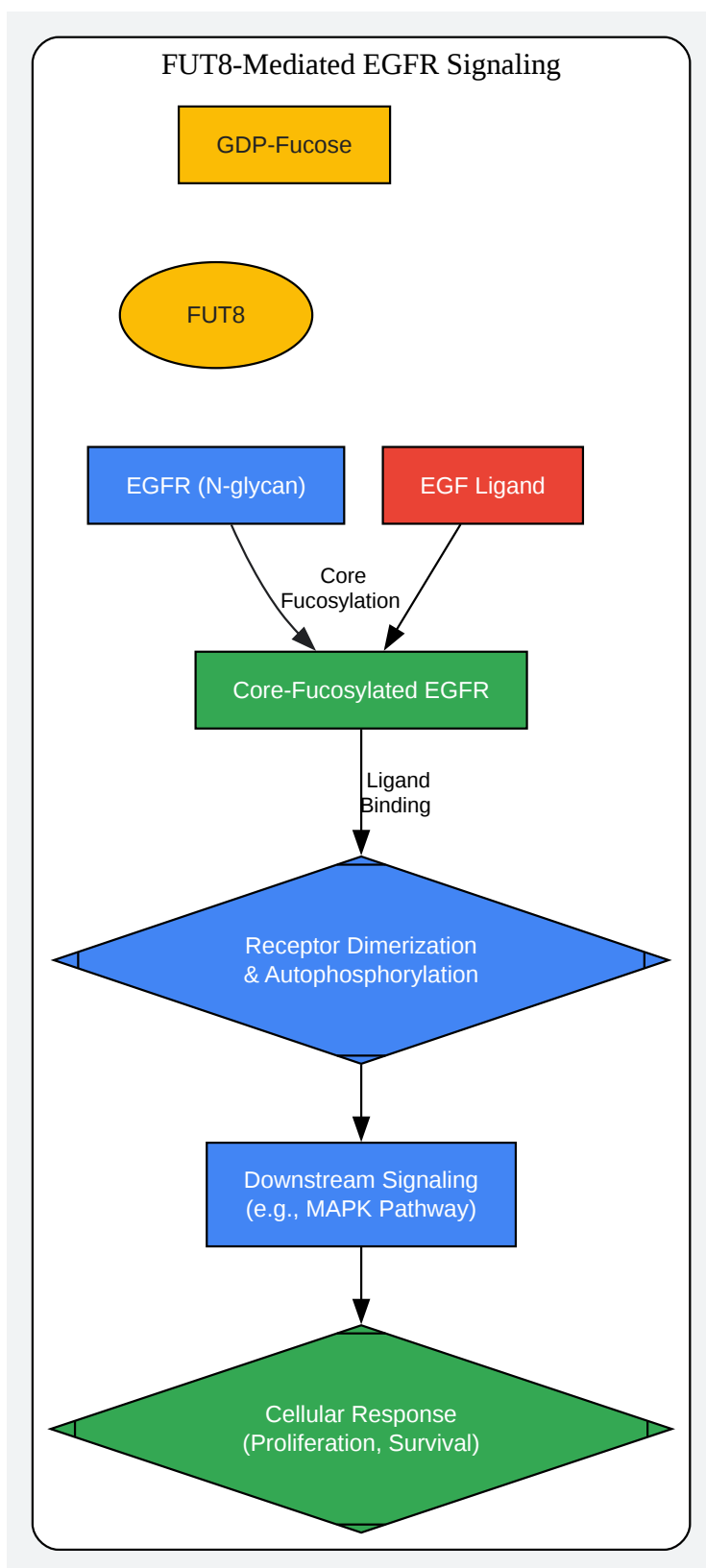
O-
fucosylation
of elastin
microfibril
interface
(EMI)
domains.[3]
[6]

Role in Signaling and Pathophysiology

Fucosylation plays a direct role in modulating critical cell signaling pathways, and its dysregulation is a key factor in disease, particularly cancer.

Core Fucosylation in Growth Factor Receptor Signaling

Core fucosylation, the addition of an α -1,6-fucose to the innermost GlcNAc of N-glycans, is catalyzed exclusively by FUT8.[8][17] This modification is vital for the proper function of several growth factor receptors. For example, core fucosylation of the Epidermal Growth Factor Receptor (EGFR) is necessary for its dimerization and subsequent activation of downstream signaling cascades like the MAPK pathway.[16][19] Lack of core fucose on EGFR impairs its function.[8] Similarly, FUT8-mediated core fucosylation is critical for TGF- β receptor signaling and E-cadherin function, impacting processes like the epithelial-to-mesenchymal transition (EMT), cell adhesion, and metastasis.[16][17]



[Click to download full resolution via product page](#)

Diagram 3: Modulation of EGFR Signaling by FUT8-mediated Core Fucosylation.

Terminal Fucosylation in Cell Adhesion and Cancer

Terminal fucosylation, catalyzed by α -1,2 and α -1,3/4-FUTs, is responsible for synthesizing the ABO and Lewis blood group antigens.[12][20] A key structure, sialyl Lewis x (sLex), is an essential ligand for selectins, a family of adhesion molecules crucial for leukocyte trafficking during inflammation.[12][20] Cancer cells often exploit this mechanism by overexpressing sLex on their surface, which allows them to bind to selectins on endothelial cells, facilitating extravasation and metastasis.[15] Increased expression of enzymes like FUT3, FUT6, and FUT7 is frequently observed in various cancers and correlates with poor prognosis.[9][12]

O-Fucosylation in Notch Signaling

POFUT1 adds O-fucose to conserved serine or threonine residues within the Epidermal Growth Factor-like (EGF) repeats of the Notch receptor.[5][6] This modification is essential for the proper folding and function of Notch and its ability to interact with its ligands (e.g., Delta and Jagged).[18][20] Dysregulation of Notch signaling, which controls cell fate decisions, is implicated in both developmental disorders and cancer.[20]

Experimental Protocols

Studying fucosyltransferases requires robust methodologies to measure their activity and analyze the resulting glycan structures.

Fucosyltransferase Activity Assay (HPLC-Based)

This protocol describes a quantitative assay for FUT activity using a fluorescently labeled acceptor substrate, followed by HPLC separation and detection.[21][22] This method is adapted for enzymes like FUT8 but can be modified for other FUTs by changing the acceptor substrate.

5.1.1 Materials and Reagents

- **Enzyme Source:** Cell lysate from cells overexpressing the FUT of interest, or purified recombinant FUT enzyme.
- **Acceptor Substrate:** Pyridylaminated (PA) asialo-, agalacto-biantennary N-glycan (GnGn-PA) for FUT8 assay. For other FUTs, appropriate PA-oligosaccharide acceptors (e.g., sialyl α 2,3-lacto-N-neotetraose-PA for α 1,3-FUT assay).[21]

- Donor Substrate: Guanosine diphosphate-L-fucose (GDP-fucose).
- Reaction Buffer: 100 mM MES buffer (pH 6.5), 20 mM MnCl₂, 1% Triton X-100, 10 mM L-fucose.
- Stop Solution: 0.1 M EDTA.
- HPLC System: Reverse-phase HPLC with a fluorescence detector (Excitation: 320 nm, Emission: 400 nm).
- Column: C18 reverse-phase column (e.g., TSK-gel ODS-80TS).[21]
- Mobile Phase: 20 mM ammonium acetate buffer (pH 4.0).[21]

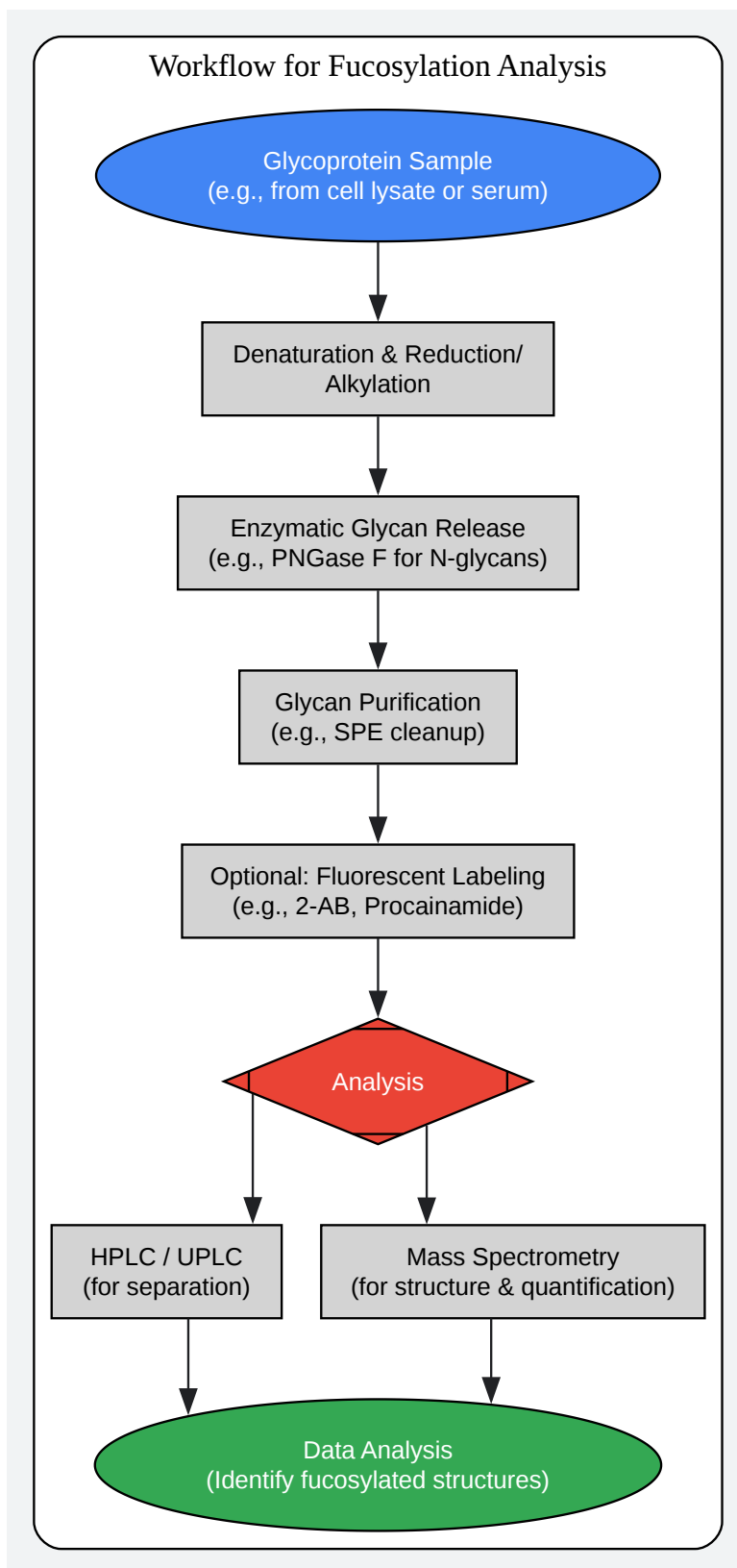
5.1.2 Procedure

- Enzyme Preparation: a. If using cell lysates, solubilize cells in a lysis buffer (e.g., 20 mM HEPES pH 7.4, 0.1% Triton X-100) via sonication.[21] b. Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet debris. c. Collect the supernatant containing the enzyme. Determine protein concentration using a standard method (e.g., BCA assay).
- Enzyme Reaction: a. Prepare the reaction mixture in a microcentrifuge tube. For a 20 µL final volume:
 - 10 µL of 2x Reaction Buffer
 - 2 µL of GDP-fucose (final concentration ~50-100 µM)
 - 2 µL of PA-acceptor substrate (final concentration ~10-20 µM)
 - Water to bring the volume to 18 µL. b. Pre-incubate the mixture at 37°C for 5 minutes. c. Initiate the reaction by adding 2 µL of the enzyme source. d. Incubate at 37°C for 1-2 hours.[21]
- Reaction Termination and Sample Preparation: a. Stop the reaction by adding 5 µL of Stop Solution. b. Boil the sample for 3 minutes to denature the enzyme. c. Centrifuge at 14,000 x g for 5 minutes.
- HPLC Analysis: a. Inject 10-20 µL of the supernatant onto the C18 column.[21] b. Elute the products using an isocratic flow of the mobile phase at a flow rate of 1.0 mL/min.[21] c. Monitor the fluorescence signal. The fucosylated product will have a different retention time

than the non-fucosylated substrate. d. Quantify the product peak area and calculate enzyme activity based on a standard curve of the fucosylated product.

General Workflow for Glycan Analysis by Mass Spectrometry

Analyzing the fucosylation status of glycoproteins is essential for understanding the functional impact of FUTs. This requires releasing, purifying, and analyzing the glycan structures.



[Click to download full resolution via product page](#)

Diagram 4: General Experimental Workflow for the Analysis of Fucosylated Glycans.

Conclusion and Future Directions

Fucosyltransferases are master regulators of glycan biosynthesis, creating a diverse array of fucosylated structures that are integral to cellular function and organismal health. Their roles in modulating key signaling pathways, particularly in the context of cancer progression and immune evasion, have positioned them as high-value targets for drug development.[2][9][10] The development of specific inhibitors for individual FUTs, such as FUT8, holds immense therapeutic promise for oncology and inflammatory diseases.[8][9] Future research will continue to unravel the complex interplay between specific fucosylation events and cellular signaling networks, aided by advancements in glycoanalytics, high-throughput screening for inhibitors, and glyco-engineering techniques.[2][15] This will undoubtedly pave the way for novel diagnostic tools and targeted therapies that leverage our understanding of the "fucocode."

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. bioengineer.org [bioengineer.org]
- 3. mdpi.com [mdpi.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Protein O-Fucosylation: Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein O-Fucosyltransferases: Biological Functions and Molecular Mechanisms in Mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fucosyltransferase - Wikipedia [en.wikipedia.org]
- 8. Biological functions of fucose in mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Therapeutic potential of fucosyltransferases in cancer and recent development of targeted inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]

- 11. Fucosylation Is a Promising Target for Cancer Diagnosis and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Frontiers | The Role of Fucose-Containing Glycan Motifs Across Taxonomic Kingdoms [frontiersin.org]
- 14. Frontiers | Fucosyltransferase 2: A Genetic Risk Factor for Intestinal Diseases [frontiersin.org]
- 15. Identification of Glycosyltransferase Inhibitor Molecules Targeting Cell-Surface Fucosylation Using High-Throughput Methods - Spectrum: Concordia University Research Repository [spectrum.library.concordia.ca]
- 16. Core fucosylation and its roles in gastrointestinal glycoimmunology - PMC [pmc.ncbi.nlm.nih.gov]
- 17. FUT8 and Protein Core Fucosylation in Tumours: From Diagnosis to Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Protein O-fucosylation: structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Beyond antibody fucosylation: α -(1,6)-fucosyltransferase (Fut8) as a potential new therapeutic target for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Exploring the diverse biological significance and roles of fucosylated oligosaccharides [frontiersin.org]
- 21. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 22. An assay for α 1,6-fucosyltransferase (FUT8) activity based on the HPLC separation of a reaction product with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Role of fucosyltransferases in glycan biosynthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12406514#role-of-fucosyltransferases-in-glycan-biosynthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com